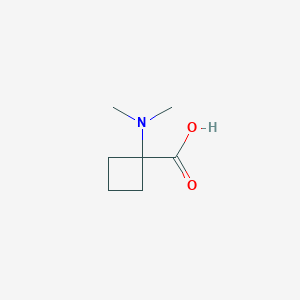

1-(Dimethylamino)cyclobutane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(dimethylamino)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(2)7(6(9)10)4-3-5-7/h3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZJBZHYFFFPQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 1 Dimethylamino Cyclobutane 1 Carboxylic Acid and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections of the 1-(Dimethylamino)cyclobutane-1-carboxylic acid Scaffold

A logical primary disconnection is at the C-N bond, suggesting a precursor such as 1-aminocyclobutane-1-carboxylic acid. This simplifies the target to a primary α-amino acid, which can be N-methylated in a subsequent step. A further disconnection of the amino and carboxyl groups from the same carbon atom points towards a key cyclobutanone (B123998) intermediate. This approach allows for the concurrent or sequential introduction of the nitrogen and carboxyl functionalities, a common strategy in amino acid synthesis.

Alternatively, building the molecule through alkylation strategies is another possibility. Disconnecting the cyclobutane (B1203170) ring suggests a reaction between a glycine (B1666218) enolate equivalent and a 1,3-dihalopropane, forming the four-membered ring through double alkylation.

These disconnections lead to three primary strategic pillars for the synthesis:

Construction of a suitable cyclobutane precursor.

Introduction of the amino functionality, followed by N-methylation.

Installation of the carboxylic acid or a precursor moiety.

The construction of the cyclobutane ring is a cornerstone of the synthesis. Several methods are available, with the choice depending on the desired substitution pattern and scalability.

[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions of alkenes are among the most direct methods for forming cyclobutane rings. researchgate.netnih.gov For the synthesis of precursors to the target molecule, the cycloaddition of an appropriate ketene (B1206846) acetal (B89532) with ethylene (B1197577) could, in principle, yield a 1,1-dicarboxylate cyclobutane, which can be further functionalized. However, controlling the regioselectivity and achieving the desired substitution pattern for this specific target can be challenging. sioc.ac.cn

Ring Formation via Alkylation: A classical approach involves the intramolecular cyclization of an acyclic precursor. For instance, the reaction of diethyl malonate with 1,3-dibromopropane (B121459) in the presence of a base yields diethyl cyclobutane-1,1-dicarboxylate. This dicarboxylate can then be selectively hydrolyzed and decarboxylated to yield cyclobutanecarboxylic acid derivatives, or converted to other key intermediates like cyclobutanone. baranlab.org

Ring Contraction/Expansion: Less commonly for this specific scaffold, ring contraction of cyclopentane (B165970) derivatives or ring expansion of cyclopropane (B1198618) derivatives can also be employed to generate the cyclobutane core. sioc.ac.cn

For the synthesis of this compound, the most practical strategies converge on the use of a readily available cyclobutane precursor, namely cyclobutanone .

The introduction of the dimethylamino group is typically achieved as the final step or by functionalizing a primary amine precursor.

From a Primary Amine: The most common route involves the synthesis of 1-aminocyclobutane-1-carboxylic acid as a key intermediate. tandfonline.comacs.org This precursor can then be N,N-dimethylated. A highly effective method for this transformation is the Eschweiler-Clarke reaction , which involves reductive amination using excess formaldehyde (B43269) and formic acid. This reaction is known for its high yields and chemoselectivity for primary and secondary amines.

Alternative N-Methylation Techniques: Other methods for the N-methylation of amino acids include the use of methyl iodide (CH₃I) with a suitable base, such as sodium hydride (NaH). monash.edu However, this method requires careful control to avoid over-alkylation and the formation of quaternary ammonium (B1175870) salts. More modern approaches might utilize reagents like trimethylsilyldiazomethane (B103560) for the methylation of N-protected amino acids. nih.gov

A summary of common N-methylation methods is presented below.

| Method | Reagents | Advantages | Disadvantages |

| Eschweiler-Clarke | Formaldehyde (CH₂O), Formic Acid (HCOOH) | High yield, inexpensive reagents, avoids quaternary salt formation. | Requires heating, strong acid conditions. |

| Methyl Iodide | Methyl Iodide (CH₃I), Base (e.g., NaH) | Effective for a range of substrates. | Risk of over-alkylation, use of toxic methyl iodide. monash.edu |

| Fukuyama-Mitsunobu | o-Nitrobenzenesulfonamide, alcohol, triphenylphosphine/DIAD, then alkylation and deprotection | Mild conditions, suitable for sensitive substrates. | Multi-step process. |

This table presents a selection of common N-methylation methods applicable to amino acid precursors.

The installation of the carboxylic acid group is intrinsically linked to the introduction of the amino group when starting from cyclobutanone.

Strecker Synthesis: This classical method involves a one-pot, three-component reaction between a ketone (cyclobutanone), ammonia (B1221849) (or an ammonium salt), and a cyanide source (e.g., KCN). organic-chemistry.orgmasterorganicchemistry.com The reaction first forms an imine, which is then attacked by the cyanide ion to produce an α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired α-amino acid, 1-aminocyclobutane-1-carboxylic acid. tandfonline.comwikipedia.org This is a highly convergent and efficient route to the key amino acid precursor.

Bucherer-Bergs Reaction: A related approach is the Bucherer-Bergs reaction, where cyclobutanone is treated with ammonium carbonate and potassium cyanide. This reaction proceeds through a hydantoin (B18101) intermediate, which is subsequently hydrolyzed to afford 1-aminocyclobutane-1-carboxylic acid. tandfonline.com This method often provides good yields and is another viable pathway to the core amino acid structure.

From Bromo-esters: An alternative route that avoids the use of cyanide involves starting with an ester of 1-bromocyclobutanecarboxylic acid. Nucleophilic substitution of the bromide with sodium azide (B81097), followed by reduction of the resulting azide (e.g., by catalytic hydrogenation), yields the ethyl ester of 1-aminocyclobutane-1-carboxylic acid. tandfonline.com Subsequent hydrolysis of the ester provides the desired precursor. This route is particularly advantageous as it avoids handling highly toxic cyanide reagents.

Development of Stereoselective and Regioselective Synthetic Pathways

While the parent compound this compound is achiral, the introduction of substituents on the cyclobutane ring at positions 2, 3, or 4 creates stereocenters. The development of synthetic pathways that control the stereochemical outcome is crucial for creating specific stereoisomers of its derivatives.

Asymmetric [2+2] cycloaddition reactions are a powerful tool for constructing chiral cyclobutane cores from prochiral alkenes. The use of chiral catalysts can induce high levels of enantioselectivity.

Catalytic Asymmetric [2+2] Cycloadditions: Research has shown that chiral Lewis acids or transition metal complexes can catalyze the [2+2] cycloaddition of ketenes or allenoates with alkenes to produce enantioenriched cyclobutanes. sioc.ac.cn For example, copper complexes with chiral bisoxazoline (BOX) ligands have been successfully employed in the stereoselective cyclization of arylmethylidenemalonates with styrenes, affording diaryl-substituted cyclobutanes with high diastereoselectivity and enantioselectivity (up to 94% ee). sioc.ac.cn While not directly applied to the title compound, these principles demonstrate the feasibility of constructing a chiral cyclobutane scaffold that could be elaborated into a chiral derivative.

Asymmetric Strecker Synthesis: When a substituted cyclobutanone is used as a starting material, an asymmetric Strecker reaction can be employed to establish a chiral quaternary stereocenter. This can be achieved by using a chiral amine auxiliary in place of ammonia. For instance, (S)-α-phenylethylamine has been used as a chiral auxiliary to synthesize chiral α,α-disubstituted amino acids. wikipedia.orgresearchgate.net The resulting diastereomeric aminonitriles can be separated, followed by hydrolysis and removal of the chiral auxiliary to yield the enantioenriched amino acid.

The table below summarizes representative results for asymmetric synthesis of cyclobutane derivatives.

| Reaction Type | Catalyst/Auxiliary | Substrates | Stereoselectivity |

| [2+2] Cycloaddition | Cu(SbF₆)₂ / Chiral BOX Ligand | Arylmethylidenemalonate + Styrene | up to >95:5 dr, 94% ee sioc.ac.cn |

| Asymmetric Strecker | Chiral Amine (e.g., (S)-α-phenylethylamine) | Substituted Cyclobutanone + KCN | Diastereoselective formation of aminonitriles researchgate.net |

This table highlights examples of stereoselective reactions for the synthesis of chiral cyclobutane structures.

When a cyclobutane precursor already contains one or more stereocenters, subsequent reactions can be directed by these existing centers, leading to diastereoselective outcomes.

Michael Additions to Cyclobutenes: The conjugate addition (Michael addition) of nucleophiles to substituted cyclobutene (B1205218) esters or amides can proceed with high diastereoselectivity. The existing substituent on the ring directs the incoming nucleophile to the opposite face, leading predominantly to the trans product. This strategy has been used for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes and thio-substituted cyclobutanes, often with diastereomeric ratios exceeding 95:5. nih.govrsc.orgresearchgate.net

Catalyst-Controlled C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. In substituted cyclobutanes, different C-H bonds can be chemically distinct. The use of specific rhodium(II) catalysts, for example, can achieve regioselective and diastereoselective C-H insertion reactions, allowing for the controlled installation of functional groups at specific positions on the ring.

Ring-Opening of Bicyclobutanes: The strain-release reactions of bicyclo[1.1.0]butanes (BCBs) with various reagents provide a powerful method for generating highly substituted cyclobutanes. Rhodium(III)-catalyzed reactions of BCBs have been shown to produce polysubstituted cyclobutanes with excellent diastereoselectivity, providing a novel pathway to complex cyclobutane structures. acs.orgnih.gov

These stereoselective strategies are essential for the synthesis of complex, biologically active derivatives of this compound, enabling precise control over the three-dimensional architecture of the final molecule.

Enantiodivergent Syntheses of Substituted Cyclobutane Carboxylic Acids

Enantiodivergent synthesis provides a powerful strategy to access different stereoisomers of a target molecule from a common precursor, often by simply changing the catalyst or a reagent. In the context of substituted cyclobutane carboxylic acids and their derivatives, catalyst-controlled regiodivergent reactions are particularly noteworthy. For instance, the hydrophosphination of acyl bicyclo[1.1.0]butanes (BCBs) can be controlled to produce either 1,1,3-functionalized or 1,2,3-trisubstituted cyclobutanes. repec.orgnih.gov By selecting a specific copper catalytic system—Cu(I) for α-selective addition or Cu(II) for β'-selective pathways—it is possible to generate distinct constitutional isomers with high diastereoselectivity from the same starting material. repec.orgnih.gov This approach is promising for creating diverse cyclobutane backbones that can be further elaborated into various stereoisomers of carboxylic acids. nih.gov

Another key strategy for achieving stereocontrol is the desymmetrization of meso-compounds. Organocatalyzed aldol-based desymmetrization reactions have been successfully applied to 3-substituted cyclobutanones. nih.gov Using a proline-based catalyst, these symmetrical precursors can be converted into 2,3-functionalized cyclobutanones with excellent diastereo- and enantioselectivity. nih.gov Furthermore, enantioselective sulfa-Michael additions to cyclobutene derivatives, facilitated by chiral organocatalysts like cinchona-based squaramide, enable the synthesis of thio-substituted cyclobutanes with high enantiomeric ratios (up to 99.7:0.3 er). nih.gov The resulting thio-substituted esters can be subsequently hydrolyzed to the corresponding carboxylic acids, demonstrating a viable route to chiral cyclobutane carboxylic acids. nih.gov

These methodologies underscore the strategic importance of catalyst selection in directing the stereochemical outcome of reactions, providing access to a wide range of structurally diverse and stereochemically pure cyclobutane derivatives.

Optimization of Reaction Conditions and Process Efficiency

Catalysis is a cornerstone for the efficient and selective synthesis of complex molecules like this compound and its derivatives. Rhodium-based catalysts, in particular, have proven to be exceptionally versatile for constructing and functionalizing the cyclobutane core with high levels of control. nih.gov Rhodium-catalyzed asymmetric arylation of cyclobutene derivatives and cyclobutanone ketals using boronic acids can achieve good to excellent yields and enantiomeric excesses. thieme-connect.comrsc.org These reactions often proceed under mild conditions, tolerating a wide array of functional groups. thieme-connect.com

A significant advancement lies in the ability to differentiate between C-H bonds within the strained cyclobutane framework. nih.gov By judiciously selecting the rhodium(II) catalyst and its ligand framework, it is possible to achieve regio- and stereoselective C-H functionalization, leading to either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes from the same precursor. nih.gov Rhodium catalysts are also effective in intramolecular cyclizations, rapidly building complex, C(sp3)-rich polycyclic scaffolds from cyclobutanones and 1,5-enynes in an atom-economical manner. nih.gov Beyond C-H functionalization, rhodium catalysts facilitate sequential reactions, such as the bicyclobutanation of diazo-enoates followed by a copper-catalyzed homoconjugate addition, to construct densely functionalized cyclobutanes in a single flask. acs.org

The table below summarizes various catalytic approaches for the synthesis of substituted cyclobutanes, highlighting the versatility of transition metal catalysis.

| Catalyst System | Reaction Type | Substrate | Key Features |

| Rhodium(I) / Chiral Diene | Asymmetric Arylation | Cyclobutenone Ketals | High yields and enantioselectivity. thieme-connect.com |

| Rhodium(II) / Chiral Ligand | C-H Functionalization | Substituted Cyclobutanes | Catalyst-controlled regiodivergence (1,1- vs 1,3-substitution). nih.gov |

| [Rh(COD)₂]BF₄ / (R)-H₈-binap | Intramolecular Cyclization | Cyclobutanone-1,5-enynes | Rapid construction of complex C(sp3)-rich scaffolds. nih.gov |

| Copper(I) or Copper(II) | Hydrophosphination | Acyl Bicyclobutanes | Catalyst-controlled regiodivergence (α- vs β'-selective). nih.gov |

| Chiral Squaramide | Sulfa-Michael Addition | Cyclobutenes | High enantioselectivity (up to 99.7:0.3 er). nih.gov |

The principles of green chemistry are increasingly integral to the design of modern synthetic routes, aiming to minimize environmental impact while maximizing efficiency. researchgate.netlibretexts.org The synthesis of cyclobutane derivatives can benefit significantly from the application of these principles.

Key green chemistry principles relevant to these syntheses include:

Prevention of Waste: Designing syntheses to produce minimal waste is a primary goal. libretexts.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. libretexts.org Rhodium-catalyzed intramolecular cyclizations of cyclobutanone-enynes are noted for being atom-economical. nih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled. researchgate.net The extensive use of rhodium, copper, and organocatalysts in cyclobutane synthesis aligns with this principle. nih.govnih.govnih.gov

Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. libretexts.org The rhodium-catalyzed asymmetric arylation of cyclobutanone ketals, for instance, occurs rapidly at room temperature. thieme-connect.com

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. libretexts.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided to reduce the number of steps and the amount of reagents used. libretexts.org The development of directing-group-free reactions, such as certain photocycloadditions, represents progress in this area. chemistryviews.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. researchgate.net

By integrating these principles, chemists can develop more sustainable and efficient routes for the synthesis of this compound and related compounds.

Transitioning a synthetic route from a laboratory scale (milligrams) to a preparative or pilot scale (grams to kilograms) presents a unique set of challenges that must be addressed to ensure efficiency, safety, and reproducibility. Several synthetic methods for cyclobutane derivatives have demonstrated viability for scale-up. For example, a [2+2] cycloaddition of terminal alkenes with allenoates has been successfully scaled to gram quantities. organic-chemistry.org Similarly, rhodium-catalyzed intramolecular cyclizations and visible-light-induced photocycloadditions have been performed on the gram scale, achieving good yields. nih.govchemistryviews.org

Key considerations for scaling up syntheses include:

Reaction Conditions: Parameters such as temperature, pressure, and stirring rates must be carefully controlled, as heat and mass transfer can differ significantly in larger reactors.

Reagent Addition: The rate and method of reagent addition may need to be adjusted to manage exothermic reactions and maintain optimal concentrations.

Catalyst Loading: While scaling up, it is often possible to reduce the catalyst loading (mol%) without compromising yield or selectivity, which is crucial for cost-efficiency, especially with expensive noble metal catalysts like rhodium. nih.gov

Purification: Chromatographic purification, common in lab-scale synthesis, can be cumbersome and costly on a larger scale. Alternative methods like crystallization, distillation, or extraction become more important. For instance, the large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid utilized filtration through silica (B1680970) gel followed by concentration, a more scalable approach than flash chromatography. nih.gov

Safety: A thorough risk assessment is critical to identify potential hazards associated with handling large quantities of chemicals and performing reactions on a larger scale. orgsyn.org

The successful gram-scale preparations reported for various cyclobutane syntheses indicate that with careful optimization, these routes are suitable for producing the quantities of material needed for further research and development. nih.govchemistryviews.orgorganic-chemistry.org

Synthesis of Key Precursors and Advanced Intermediates

Substituted cyclobutanones and cyclobutenes are versatile and crucial intermediates in the synthesis of more complex cyclobutane derivatives, including this compound. A variety of reliable methods exist for their preparation.

Cyclobutanones: The construction of the cyclobutanone ring is often achieved through cycloaddition reactions. nih.gov The [2+2] cycloaddition of ketenes with alkenes is a highly effective method that provides direct access to cyclobutanone structures, often with high regio- and stereoselectivity. nih.govnih.gov An alternative and efficient route involves the alkylation of cyclobutanone imines followed by hydrolysis to yield 2-substituted cyclobutanones. mdpi.org Furthermore, conjugate addition reactions to cyclobutenones are a powerful tool. For example, the copper-catalyzed 1,4-addition of zinc-based silicon reagents to cyclobutenones provides an efficient pathway to β-silylated cyclobutanones. nih.gov

Cyclobutenes: Cyclobutenes are frequently prepared from cyclobutanone precursors. For instance, chiral enol ethers, which are valuable cyclobutene derivatives, can be synthesized from achiral cyclobutanone ketals via rhodium-catalyzed asymmetric arylation followed by β-oxy-elimination. thieme-connect.com Another strategy involves trapping the enolate intermediate formed during the conjugate addition to cyclobutenones. This enolate can be captured as an enol phosphate, which can then undergo Kumada cross-coupling reactions to yield a range of substituted cyclobutene derivatives. nih.gov These intermediates serve as key building blocks for further functionalization. thieme-connect.com

The table below outlines common methods for preparing these key precursors.

| Precursor Type | Synthetic Method | Starting Materials | Key Features |

| Cyclobutanone | [2+2] Ketene Cycloaddition | Ketene + Alkene | Direct access to cyclobutanone core with high selectivity. nih.govnih.gov |

| Cyclobutanone | Alkylation-Hydrolysis | Cyclobutanone Imine + Alkyl Halide | Efficient synthesis of 2-substituted cyclobutanones. mdpi.org |

| Cyclobutanone | Conjugate Addition | Cyclobutenone + Organometallic Reagent | Access to β-substituted cyclobutanones. nih.gov |

| Cyclobutene | Asymmetric Arylation / Elimination | Cyclobutanone Ketal + Boronic Acid | Yields chiral enol ethers. thieme-connect.com |

| Cyclobutene | Enolate Trapping / Cross-Coupling | Cyclobutenone | Forms highly substituted cyclobutenes. nih.gov |

| Cyclobutane | [2+2] Cycloaddition | Allenoate + Alkene | Rapid synthesis of 1,3-substituted cyclobutanes. organic-chemistry.org |

| Cyclobutane | Photoinduced Electron Transfer | Oxygenated Alkenes | Stereoselective synthesis of C₂-symmetric cyclobutanes. nih.gov |

Functionalization of Amino and Carboxyl Precursors

Step 1: Esterification of 1-Aminocyclobutane-1-carboxylic Acid

To prevent unwanted side reactions with the carboxylic acid moiety during the subsequent methylation step, it is crucial to protect it. A common and effective method for this is esterification. For instance, the reaction of 1-aminocyclobutane-1-carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of an acid catalyst like thionyl chloride (SOCl₂) or by using trimethylchlorosilane in methanol affords the corresponding amino ester hydrochloride in high yields. mdpi.com This Fischer esterification is a reversible reaction, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.com

Table 1: Representative Esterification of 1-Aminocyclobutane-1-carboxylic Acid

| Reactant | Reagent | Solvent | Product | Yield (%) |

|---|

Step 2: N,N-Dimethylation via Eschweiler-Clarke Reaction

With the carboxyl group protected as an ester, the primary amino group of methyl 1-aminocyclobutane-1-carboxylate can be exhaustively methylated to yield the desired dimethylamino functionality. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation. tandfonline.com This reaction involves treating the primary amine with excess formaldehyde and formic acid. nih.gov

The mechanism proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid (acting as a hydride donor) to a secondary amine. This process is repeated to form the tertiary amine. nih.gov A key advantage of the Eschweiler-Clarke reaction is that it selectively produces tertiary amines without the formation of quaternary ammonium salts, which can be a competing side reaction with other methylation agents like methyl iodide. nih.gov The reaction is typically performed in an aqueous solution near boiling point and is irreversible due to the evolution of carbon dioxide. tandfonline.com

Table 2: N,N-Dimethylation of Methyl 1-Aminocyclobutane-1-carboxylate

| Reactant | Reagents | Solvent | Product | Yield (%) |

|---|

Step 3: Hydrolysis of the Ester

The final step in the synthesis is the deprotection of the carboxylic acid group through the hydrolysis of the methyl ester. This is typically achieved under basic conditions, for example, by treating the methyl 1-(dimethylamino)cyclobutane-1-carboxylate with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. researchgate.net This saponification reaction cleaves the ester bond, yielding the sodium or potassium salt of the carboxylic acid. Subsequent neutralization with a mineral acid, such as hydrochloric acid, protonates the carboxylate to afford the final product, this compound.

Table 3: Hydrolysis of Methyl 1-(Dimethylamino)cyclobutane-1-carboxylate

| Reactant | Reagents | Solvent | Product | Yield (%) |

|---|

This synthetic route, based on the functionalization of amino and carboxyl precursors, provides a reliable and high-yielding pathway to this compound and its derivatives, making these unique compounds accessible for further research and application.

Chemical Reactivity and Derivatization Studies of 1 Dimethylamino Cyclobutane 1 Carboxylic Acid

Amide Bond Formation and Peptide Coupling Reactions

The formation of an amide bond is a fundamental reaction for carboxylic acids. For 1-(Dimethylamino)cyclobutane-1-carboxylic acid, this would typically involve the coupling of its carboxyl group with a primary or secondary amine. Standard peptide coupling reagents are employed to facilitate this transformation.

Incorporation into β-Peptides and Peptidomimetics

Cyclic amino acids are valuable building blocks in the synthesis of peptidomimetics and folded oligomers, often imparting conformational rigidity. The cyclobutane (B1203170) scaffold, in particular, can introduce unique structural constraints. While the incorporation of similar aminocyclobutane carboxylic acids into β-peptides has been reported to induce specific secondary structures, no specific studies detailing the incorporation of this compound into such structures were found. The presence of the dimethylamino group would classify it as a tertiary amino acid, which could influence the conformational preferences of the resulting peptide backbone.

Stereochemical Outcomes in Coupling Reactions

As this compound is an achiral molecule, stereochemical considerations at the alpha-carbon are not applicable during coupling reactions. However, if it were to be coupled with a chiral amine or amino acid, the formation of diastereomers would be possible. The facial selectivity of such a reaction would be influenced by the steric hindrance imposed by the cyclobutane ring and the dimethylamino group. Without experimental data, the diastereomeric ratio of such a coupling remains speculative.

N-Functionalization and Quaternization of the Dimethylamino Group

The tertiary dimethylamino group is a key functional handle for derivatization.

Formation of Amine Salts and Betaines (e.g., Hydrochloride)

The basic nature of the dimethylamino group allows for the ready formation of amine salts upon treatment with acids. The hydrochloride salt of this compound is a commercially available form of the compound. Internally, the compound can exist as a zwitterion or betaine, with the acidic carboxylic proton transferring to the basic dimethylamino group. The equilibrium between the neutral and zwitterionic forms would be pH-dependent.

Synthesis of Novel Amine Derivatives

The dimethylamino group can undergo further functionalization. For instance, N-alkylation with an alkyl halide would lead to the formation of a quaternary ammonium (B1175870) salt. Oxidation of the tertiary amine could yield the corresponding N-oxide, a transformation that can alter the electronic and steric properties of the molecule. However, no specific examples of such derivatizations for this compound have been reported in the surveyed literature.

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is amenable to a variety of transformations beyond amide bond formation. Standard organic reactions applicable to carboxylic acids include esterification, reduction to the corresponding alcohol, and conversion to acid halides. For this compound, these reactions would yield a range of derivatives with modified properties. For example, esterification with various alcohols would produce esters with different lipophilicities. Reduction of the carboxylic acid would provide the corresponding amino alcohol, a potentially useful synthetic intermediate. Again, specific protocols and outcomes for these reactions with this particular substrate are not described in the available literature.

Esterification, Amidation, and Reduction Reactions

The carboxylic acid moiety of this compound is amenable to a variety of classic transformations, including esterification, amidation, and reduction.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. However, due to the presence of the basic dimethylamino group, milder conditions are often preferred to avoid side reactions. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can facilitate ester formation under neutral conditions, which is particularly useful for sensitive substrates. orgoreview.com

Table 1: Representative Esterification Reactions of α-Amino Acids

| Alcohol | Coupling Agent/Catalyst | Solvent | Product |

| Methanol (B129727) | H₂SO₄ (cat.) | Methanol | Methyl 1-(dimethylamino)cyclobutane-1-carboxylate |

| Ethanol | DCC, DMAP | Dichloromethane | Ethyl 1-(dimethylamino)cyclobutane-1-carboxylate |

| tert-Butanol | Isobutylene, H₂SO₄ (cat.) | Dioxane | tert-Butyl 1-(dimethylamino)cyclobutane-1-carboxylate |

Amidation: The formation of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) is a highly effective method for forming the amide bond under mild conditions. nih.gov This approach is widely used in peptide synthesis and is suitable for coupling with a variety of primary and secondary amines. orgoreview.com

Table 2: Common Amidation Conditions for Carboxylic Acids

| Amine | Coupling Reagent | Solvent | Product |

| Ammonia (B1221849) | EDC, HOBt | Dimethylformamide | 1-(Dimethylamino)cyclobutane-1-carboxamide |

| Benzylamine | DCC | Dichloromethane | N-Benzyl-1-(dimethylamino)cyclobutane-1-carboxamide |

| Diethylamine | HATU, DIPEA | Acetonitrile | N,N-Diethyl-1-(dimethylamino)cyclobutane-1-carboxamide |

Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, 1-(dimethylamino)cyclobutyl)methanol. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) are typically required for this transformation. The reaction proceeds via a metal-alkoxide intermediate which is subsequently hydrolyzed during aqueous workup. Care must be taken to control the reaction conditions due to the high reactivity of LiAlH₄.

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a fundamental reaction of carboxylic acids. For α-amino acids, this process can lead to the formation of the corresponding amine.

Table 3: Potential Decarboxylation Products and Conditions

| Starting Material | Condition | Primary Product | Byproduct |

| This compound | Heat (e.g., 160-170°C) | 1-(Dimethylamino)cyclobutane | CO₂ |

Ring-Opening and Rearrangement Reactions of the Cyclobutane Core

The inherent ring strain of the cyclobutane core makes it susceptible to reactions that lead to ring-opening or rearrangement to form more stable cyclic or acyclic systems.

Acid-Catalyzed and Base-Catalyzed Ring Opening

While specific data on this compound is scarce, the ring-opening of cyclobutane derivatives is a known process. In the presence of strong acids, the cyclobutane ring can undergo cleavage. The protonation of the amino group or the carbonyl oxygen could potentially initiate a cascade of electronic shifts leading to ring opening. Similarly, strong bases could induce ring-opening, although this is generally less common for simple cyclobutanes unless activated by adjacent functional groups. For related systems like epoxides, both acid and base-catalyzed ring-opening by amino acid esters have been documented, highlighting the nucleophilic character of the amino group which could play a role in intramolecular reactions if properly activated.

Thermolytic and Photolytic Transformations

The thermal decomposition of cyclobutane itself yields ethylene (B1197577), indicating a pathway for cleavage of the four-membered ring. researchgate.net It is plausible that at elevated temperatures, this compound could undergo fragmentation of the cyclobutane ring, potentially alongside decarboxylation.

Photochemical reactions, particularly [2+2] cycloadditions and cycloreversions, are characteristic of cyclobutane systems. nih.govmdpi.com Irradiation with ultraviolet light could potentially induce cleavage of the cyclobutane ring in this compound, leading to various unsaturated acyclic products. The presence of the carbonyl and amino groups may influence the photochemical behavior of the molecule.

Skeletal Rearrangements to Other Carbocyclic or Acyclic Systems

Rearrangement reactions of cyclobutane derivatives can lead to the formation of other ring systems, such as cyclopentanes or pyrrolidines, or to acyclic structures. These transformations are often driven by the release of ring strain and can be promoted by acidic, basic, or thermal conditions. For example, the Beckmann rearrangement of cyclic oximes derived from cyclobutanones results in the formation of lactams, demonstrating a ring expansion pathway. wikipedia.org While not directly applicable to the starting material, derivatives of this compound could potentially undergo such skeletal rearrangements. For instance, conversion to a ketone followed by oxime formation and treatment with acid could initiate a rearrangement.

Stereochemical Investigations and Conformational Analysis of 1 Dimethylamino Cyclobutane 1 Carboxylic Acid and Its Conjugates

Elucidation of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms is fundamental to understanding a molecule's properties and biological activity. For chiral molecules like the derivatives of 1-(dimethylamino)cyclobutane-1-carboxylic acid, this involves establishing both the relative and absolute stereochemistry.

Chiroptical spectroscopy refers to techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a powerful method within this category for confirming the presence of chirality and assigning the absolute configuration of stereocenters, often by comparing experimental spectra with those predicted by theoretical calculations.

While specific CD spectroscopic data for this compound are not extensively reported in the literature, the principles of its application are well-established. For a chiral derivative of this compound, a CD spectrum would show positive or negative absorption bands corresponding to its electronic transitions. The sign and intensity of these Cotton effects are highly sensitive to the molecule's three-dimensional structure, including the puckered conformation of the cyclobutane (B1203170) ring and the orientation of the dimethylamino and carboxyl substituents. In peptide chemistry, for instance, the incorporation of cyclic amino acids like 1-aminocyclobutane-1-carboxylic acid derivatives can induce specific secondary structures (e.g., turns or helices), which can be characterized by distinct CD signals. nih.govnih.gov

X-ray crystallography provides unambiguous determination of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. This technique is the gold standard for establishing the absolute and relative stereochemistry of a crystalline compound.

For substituted cyclobutanes, X-ray diffraction is crucial for quantifying the degree of ring puckering. nih.govacs.org The cyclobutane ring is not flat; it adopts a puckered or "butterfly" conformation to relieve torsional strain between adjacent substituents. ic.ac.uklibretexts.org The extent of this puckering is defined by a dihedral angle. In a crystal structure of a 1,1-disubstituted cyclobutane, key parameters such as the C-C bond lengths within the ring (which can vary from ~1.55 Å to ~1.58 Å) and the internal C-C-C bond angles would be determined. researchgate.net Studies on closely related compounds, such as 1-aminocyclobutane-1-carboxylic acid (Ac4c) incorporated into peptides, have successfully used X-ray diffraction to define the geometry of the cyclobutyl moiety. nih.gov These studies reveal that the substitution pattern significantly influences the solid-state conformation. For instance, analysis of various 2-substituted cyclobutane-α-amino acid derivatives has shown that the puckering of the ring and the orientation of substituents can be precisely determined, validating computational models. acs.orgacs.org

| Parameter | Representative Value (from analogous structures) | Reference |

| Puckering Angle (θ) | ~15° - 35° | researchgate.netnih.gov |

| C1-C2 Bond Length | ~1.57 Å | acs.org |

| C2-C3 Bond Length | ~1.52 Å | acs.org |

| N-Cα-C' Bond Angle | Expanded from tetrahedral value | nih.gov |

This table presents typical data obtained from X-ray crystallography of substituted cyclobutane amino acids, as specific data for this compound is not available.

Computational Studies on Cyclobutane Ring Conformations

Computational chemistry offers powerful tools to explore the dynamic behavior and energetic landscapes of molecules, providing insights that complement experimental data.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to model the motion of molecules over time, revealing their conformational flexibility. For this compound, MD simulations can map the dynamic interconversion between different puckered conformations of the cyclobutane ring. acs.org

These simulations can reveal the energy barriers associated with ring flipping, where one puckered conformation inverts to another. Studies on related cyclobutane amino acids have used MD simulations to show that the ring is often quite rigid, preferring one major conformation in solution. acs.org The simulations help in understanding how the solvent environment and intramolecular interactions influence the conformational equilibrium.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing highly accurate energies for different molecular geometries. DFT calculations are instrumental in mapping the potential energy surface of a molecule to identify its stable conformers (energy minima) and the transition states that connect them. nih.govresearchgate.net

For this compound, DFT calculations can determine the relative energies of different puckered states and predict the puckering angle. For unsubstituted cyclobutane, the puckered conformation is about 1.5 kcal/mol more stable than the planar transition state. ic.ac.uk For substituted systems, DFT is used to assess how substituents alter this energy landscape. Calculations on 2-substituted cyclobutane-α-amino acid derivatives have successfully predicted the most stable ring conformations, which were later confirmed by experimental X-ray and NMR data. acs.orgnih.gov Such studies provide a quantitative measure of the energetic preference for a particular conformation.

| Conformer/State | Method | Relative Energy (kcal/mol) | Puckering Angle (θ) | Reference |

| Puckered (Minimum) | DFT (B3LYP) | 0.0 | ~28° | acs.orgresearchgate.net |

| Planar (Transition State) | DFT (B3LYP) | ~1.5 - 2.0 | 0° | acs.org |

| 1,1-dimethylcyclobutane | CCSD(T) | -8.0 (strain energy vs. cyclobutane) | N/A | acs.org |

This table shows representative energy differences and puckering angles for cyclobutane systems based on DFT and other high-level calculations on analogous molecules.

Influence of Substituents (Dimethylamino, Carboxyl) on Conformational Preferences

The substituents attached to the cyclobutane ring have a profound effect on its conformational behavior. In this compound, both the dimethylamino and carboxyl groups are attached to the same carbon atom (C1). This gem-disubstitution pattern is known to have significant stereoelectronic consequences.

This arrangement invokes the Thorpe-Ingold effect , or gem-disubstituent effect, where the presence of two bulky groups on the same carbon atom can alter the bond angles of the ring. wikipedia.orglucp.net Specifically, the C2-C1-C4 angle within the cyclobutane ring is expected to decrease, which in turn can influence the degree of ring puckering to minimize steric strain. ucla.edu Computational studies on 1,1-dimethylcyclobutane have shown that gem-disubstitution can significantly lower the ring strain energy by over 8 kcal/mol compared to unsubstituted cyclobutane. acs.org

Furthermore, the proximity of the basic dimethylamino group and the acidic carboxyl group allows for the potential formation of a zwitterion or an intramolecular hydrogen bond, particularly in the gas phase or in nonpolar solvents. Such an interaction would create a pseudo-cyclic system, imposing a strong constraint on the puckering of the cyclobutane ring and severely restricting its conformational freedom. The interplay between the steric bulk of the geminal substituents and these potential intramolecular forces dictates the dominant conformation of the molecule.

Theoretical and Computational Chemistry Studies of 1 Dimethylamino Cyclobutane 1 Carboxylic Acid

Molecular Modeling for Scaffold Design and Structural Prediction

Design Principles for Conformationally Restricted Scaffolds

The incorporation of cyclic structures, such as the cyclobutane (B1203170) ring in 1-(Dimethylamino)cyclobutane-1-carboxylic acid, into amino acid frameworks is a key strategy in the design of conformationally restricted peptides and peptidomimetics. The primary principle behind this approach is to reduce the flexibility of the molecule, thereby locking it into a more defined three-dimensional structure. This can lead to enhanced biological activity, selectivity, and metabolic stability compared to more flexible, linear analogs.

The cyclobutane ring imposes significant constraints on the backbone and side-chain dihedral angles. Computational studies on similar cyclobutane α-amino acid derivatives have utilized methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) to explore the conformational landscape. These studies typically investigate the puckering of the cyclobutane ring, which can exist in either a planar or a puckered conformation. The substitution pattern on the ring plays a crucial role in determining the preferred conformation. For this compound, the geminal dimethylamino and carboxylic acid groups at the C1 position would significantly influence the ring's geometry and the relative orientation of these functional groups.

The design principles for such scaffolds are guided by the desired secondary structure in a peptide. For instance, certain cyclobutane amino acid derivatives have been shown to induce β-turns or helical structures. The specific conformational preferences of this compound would need to be determined through detailed computational analysis, such as mapping its potential energy surface.

Table 1: Key Design Principles of Conformationally Restricted Scaffolds

| Principle | Description | Relevance to this compound |

| Reduced Conformational Freedom | The cyclic nature of the scaffold limits the number of accessible conformations. | The cyclobutane ring restricts the φ and ψ dihedral angles, leading to a more rigid structure. |

| Induction of Secondary Structures | The constrained geometry can promote the formation of specific secondary structures like β-turns or helices. | The specific turn or helical propensity would depend on the puckering of the cyclobutane ring and the orientation of the substituents. |

| Increased Metabolic Stability | Resistance to enzymatic degradation due to the non-natural amino acid structure. | The α,α-disubstituted nature of the compound is expected to confer resistance to proteolysis. |

| Enhanced Receptor Binding | A pre-organized conformation can lead to a lower entropic penalty upon binding to a biological target. | By adopting a bioactive conformation, the molecule may exhibit higher binding affinity. |

Modeling of Supramolecular Interactions (e.g., hydrogen bonding networks)

The supramolecular behavior of this compound, particularly its ability to form hydrogen bonding networks, is critical to understanding its interactions in a larger molecular assembly, such as a peptide or a crystal lattice. The molecule possesses both a hydrogen bond donor (the carboxylic acid -OH) and a hydrogen bond acceptor (the carboxylic acid C=O and the nitrogen of the dimethylamino group).

Computational modeling of these interactions would typically involve quantum chemical calculations to determine the geometries and energies of hydrogen-bonded dimers and larger clusters. The Atoms in Molecules (AIM) theory is often employed to characterize the nature of these non-covalent interactions. Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of these hydrogen bonding networks in different environments, such as in solution.

In the solid state, this compound is likely to form intricate hydrogen bonding networks. The carboxylic acid groups can form classic head-to-tail hydrogen bonds with neighboring molecules, creating chains or more complex architectures. The dimethylamino group, being a tertiary amine, is a weaker hydrogen bond acceptor than a primary or secondary amine, but it can still participate in weaker C-H···N interactions or interact with other polar groups. The zwitterionic form of the amino acid, which may be present depending on the environment, would feature a protonated dimethylammonium group and a carboxylate, leading to strong N+-H···O- hydrogen bonds.

Table 2: Potential Hydrogen Bonding Interactions of this compound

| Donor | Acceptor | Interaction Type | Predicted Strength |

| Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | O-H···O | Strong |

| Carboxylic Acid (-OH) | Dimethylamino (-N(CH₃)₂) | O-H···N | Moderate |

| C-H (cyclobutane) | Carboxylic Acid (C=O) | C-H···O | Weak |

| C-H (methyl) | Carboxylic Acid (C=O) | C-H···O | Weak |

| N⁺-H (zwitterion) | Carboxylate (COO⁻) | N⁺-H···O⁻ | Very Strong |

It is important to reiterate that the specific details regarding the conformational preferences and supramolecular interactions of this compound would require dedicated computational studies that are not currently available in the public domain. The information presented here is based on established principles and studies of analogous molecular systems.

Applications As a Chemical Building Block and Scaffold in Advanced Organic Synthesis Excluding Biological/clinical Outcomes

Incorporation into Peptidomimetics and Foldamers for Structural Investigations

The rigid cyclobutane (B1203170) framework of 1-(dimethylamino)cyclobutane-1-carboxylic acid makes it an excellent building block for the synthesis of peptidomimetics and foldamers. researchgate.netchemistryviews.org By introducing this constrained amino acid into peptide sequences, researchers can induce specific secondary structures and study the principles of molecular folding. researchgate.netingentaconnect.com

Design of Constrained β-Peptides and γ-Peptides

While this compound is an α-amino acid, the principles of using cyclic constraints are broadly applicable to the design of other peptide mimetics. The incorporation of cyclic amino acids, such as cyclobutane derivatives, into peptide backbones is a well-established strategy for creating conformationally restricted β-peptides and γ-peptides. These constrained structures are instrumental in exploring folding patterns and developing novel molecular scaffolds.

The cyclobutane ring limits the accessible torsional angles of the peptide backbone, thereby pre-organizing the peptide into a specific conformation. This has been shown to be a powerful tool for nucleating secondary structures that might not be stable in more flexible linear peptides.

Exploration of Secondary Structure Inducement (e.g., helical, turn motifs)

The α,α-disubstituted nature of this compound, where the side chain is cyclized back onto the α-carbon, is known to be a strong promoter of helical and turn structures in peptides. mdpi.com This is analogous to the well-studied α-aminoisobutyric acid (Aib), which is known to induce 310-helical conformations. nih.govnih.gov The fixed bond angles of the cyclobutane ring further enhance this effect, making it a potent tool for directing peptide folding.

Table 1: Conformational Effects of Cyclic Amino Acids in Peptides

| Cyclic Amino Acid Derivative | Observed Secondary Structure | Key Findings | References |

|---|---|---|---|

| Cyclobutane β-amino acids | Helical and β-sheet-like folding | The incorporation of cyclobutane β-amino acids can be used to tune the conformational preference of hybrid peptides. | chemistryviews.org |

| (3S,4S)-1-amino-(3,4-dimethoxy)cyclopentanecarboxylic acid | Left-handed (M) 310-helix and Right-handed (P) 310-helix | A single chiral cyclic α,α-disubstituted amino acid can control the helical screw sense of Aib-rich peptides depending on its position in the sequence. | nih.gov |

| 1-amino-cycloundecane-1-carboxylic acid (Ac11c) | β-bends and 310-helices | Peptides rich in this large-ring cycloaliphatic Cα,α-disubstituted glycine (B1666218) preferentially adopt β-bend and 310-helical structures. | nih.gov |

Utility in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

The application of chiral molecules to control the stereochemical outcome of a reaction is a cornerstone of modern asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation, after which they can be removed and ideally recycled. wikipedia.org

Development of Novel Organocatalysts or Metal Ligands

Applications in Chiral Catalyst Design

The design of effective chiral catalysts often relies on a rigid scaffold that can create a well-defined chiral environment around a catalytic center. The cyclobutane framework of this compound provides such a rigid core. In principle, this compound could be elaborated into a variety of chiral catalysts. For example, the carboxylic acid could be used to anchor the molecule to a solid support or to coordinate to a metal center, while the dimethylamino group could act as a basic site or a coordinating atom. Despite this potential, there is a lack of published research demonstrating the successful application of this compound in chiral catalyst design.

Integration into Complex Molecular Architectures

The unique structural features of this compound make it an attractive building block for the construction of complex molecular architectures beyond peptides. The cyclobutane moiety is found in a number of natural products and its inherent ring strain can be harnessed for subsequent chemical transformations. baranlab.orgnih.gov

However, a review of the current scientific literature does not provide specific examples of the integration of this compound into complex molecular architectures outside of the peptidomimetic and foldamer contexts discussed in section 6.1. The synthesis of molecules containing cyclobutane rings is an active area of research, and the principles of C-H functionalization and other modern synthetic methods are being applied to the construction of these strained ring systems. nih.gov While cyclobutanecarboxylic acid and its derivatives are used in the synthesis of various compounds, including approved drugs, the specific role of the 1-dimethylamino substituted version in the synthesis of non-peptide complex molecules is not well-documented. georganics.sk

Synthesis of Polycyclic Systems and Dendrimers

While specific examples detailing the use of this compound in the synthesis of polycyclic systems and dendrimers are not extensively documented in publicly available literature, its structure suggests potential utility in these areas. Dendrimers, which are highly branched, tree-like macromolecules, are synthesized in a stepwise, controlled manner. nih.govdiva-portal.orgwjarr.com The dual functionality of this compound could theoretically allow it to act as a branching unit or a core molecule in dendrimer construction. The carboxylic acid can be activated and reacted with amines to form amide bonds, while the dimethylamino group could be utilized in other coupling reactions.

The synthesis of dendrimers often involves iterative reaction sequences, and the precise control over the number of branching points is crucial for producing monodisperse macromolecules. mdpi.com The rigid cyclobutane core of this compound could enforce a specific spatial arrangement of the dendritic branches. Phosphorhydrazone dendrimers, for instance, have been synthesized with carboxylic acid terminal groups, highlighting the importance of this functional group in dendrimer chemistry. researchgate.net

Role in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. mdpi.com The self-assembly of molecules into well-ordered, higher-order structures is a key aspect of this field. The structure of this compound, containing both a hydrogen bond donor/acceptor (carboxylic acid) and a hydrogen bond acceptor (tertiary amine), suggests its potential to participate in self-assembly processes.

Precursor for Specialty Chemicals and Advanced Materials

The unique combination of functional groups and the inherent strain of the cyclobutane ring in this compound also make it a candidate as a precursor for specialty chemicals and advanced materials.

Monomer in the Synthesis of Specialty Polymers (if applicable)

Cyclobutane-containing polymers are a class of materials that have garnered interest due to their unique properties. nih.gov The synthesis of polymers from cyclobutane derivatives has been explored, often utilizing the [2+2] photocycloaddition reaction to form the cyclobutane ring within the polymer backbone. nih.gov

In the context of this compound, its bifunctional nature would allow it to be incorporated into polymers through condensation polymerization. The carboxylic acid could react with diols or diamines to form polyesters or polyamides, respectively. The pendant dimethylamino group would then impart specific functionalities to the resulting polymer, such as basicity, hydrophilicity, or the ability to coordinate with metal ions. The rigidity of the cyclobutane unit would also influence the thermal and mechanical properties of the polymer. While specific examples of polymers derived from this compound are not prevalent in the literature, the fundamental principles of polymer chemistry support its potential as a monomer for specialty polymers.

Components in Advanced Functional Materials (e.g., non-linear optics, sensor development)

The development of advanced functional materials often relies on the precise arrangement of molecules with specific electronic and photophysical properties. The rigid cyclobutane scaffold can serve as a platform to orient functional groups in a well-defined manner. Although research specifically detailing the use of this compound in non-linear optics or sensor development is scarce, the general utility of cyclobutane derivatives in materials science is recognized. researchgate.net

The inherent strain of the cyclobutane ring can influence the electronic properties of molecules, which could be exploited in the design of materials with interesting optical or electronic behavior. Furthermore, the amino and carboxylic acid groups can be chemically modified to attach chromophores, fluorophores, or other functional moieties relevant to these applications.

Advanced Analytical Methodologies for Structural Elucidation of Novel Derivatives of 1 Dimethylamino Cyclobutane 1 Carboxylic Acid

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of novel derivatives of 1-(Dimethylamino)cyclobutane-1-carboxylic acid. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the elemental composition, thus confirming the molecular formula of the newly synthesized compound. This technique is particularly valuable in distinguishing between isobaric species, which have the same nominal mass but different elemental compositions.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) offers profound insights into the structural scaffold through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of different structural motifs within the molecule. For derivatives of this compound, characteristic fragmentation patterns often involve the loss of the dimethylamino group, decarboxylation, and ring-opening of the cyclobutane (B1203170) core. These fragmentation pathways provide a roadmap to the molecule's structure.

Table 1: Illustrative HRMS Data for a Hypothetical Derivative, 1-(Dimethylamino)-2-phenylcyclobutane-1-carboxylic acid

| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Proposed Fragment Structure |

| [M+H]⁺ | 220.1332 | 220.1335 | 1.4 | C₁₃H₁₈NO₂⁺ |

| [M+H-HCOOH]⁺ | 174.1277 | 174.1280 | 1.7 | C₁₂H₁₆N⁺ |

| [M+H-N(CH₃)₂]⁺ | 175.0754 | 175.0751 | -1.7 | C₁₁H₁₁O₂⁺ |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. For complex derivatives of this compound, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the chemical environment of the protons and carbons. However, multi-dimensional NMR techniques are essential for assembling the complete molecular structure.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are routinely used to establish the connectivity of atoms.

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons, typically separated by two or three bonds. This is crucial for tracing the proton framework within the cyclobutane ring and any substituents.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive assignment of the carbon skeleton based on the proton assignments.

HMBC experiments are key to piecing together the entire molecular puzzle by revealing long-range correlations between protons and carbons, typically over two to four bonds. These correlations are vital for connecting different fragments of the molecule, for instance, linking a substituent to the cyclobutane ring or establishing the position of the dimethylamino and carboxylic acid groups relative to other substituents.

Table 2: Hypothetical 2D NMR Correlations for a Novel Derivative

| Proton (¹H) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H-2 (2.85 ppm) | H-3a (2.10 ppm), H-3b (2.35 ppm) | C-2 (45.2 ppm) | C-1 (72.5 ppm), C-3 (30.1 ppm), C-4 (33.8 ppm), C=O (175.3 ppm) |

| N(CH₃)₂ (2.55 ppm) | - | C-N (42.8 ppm) | C-1 (72.5 ppm) |

The stereochemistry of derivatives of this compound can be elucidated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY and ROESY. These experiments detect through-space interactions between protons that are in close proximity, providing crucial information for determining the relative stereochemistry of substituents on the cyclobutane ring (cis/trans isomerism).

Solid-State NMR (ssNMR) can be employed to study the structure and dynamics of these derivatives in their solid form. This is particularly useful for characterizing polymorphic forms, understanding intermolecular interactions in the crystal lattice, and studying materials where single crystals suitable for X-ray diffraction cannot be obtained.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and torsional angles, providing a complete and accurate picture of the molecular conformation and configuration.

For chiral derivatives of this compound, SCXRD can also be used to determine the absolute stereochemistry, which is often crucial for understanding their biological activity. The crystallographic data also reveals information about the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

Table 3: Representative Single Crystal X-ray Diffraction Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 15.67 |

| β (°) | 98.5 |

| Volume (ų) | 1354.2 |

| Z | 4 |

| R-factor | 0.045 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Characterization

For derivatives of this compound, characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum can confirm the presence of key functional groups such as the carboxylic acid (O-H and C=O stretching), the dimethylamino group (C-N stretching), and the cyclobutane ring (ring deformation modes). The fingerprint region of the spectra (below 1500 cm⁻¹) is often complex but provides a unique signature for a specific molecule, which can be used for identification and comparison with other compounds.

Table 4: Characteristic Vibrational Frequencies for a Derivative of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1720-1700 |

| Dimethylamino | C-N stretch | 1250-1020 |

| Cyclobutane Ring | Ring deformation | 1000-800 |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of newly synthesized derivatives and for the separation and quantification of stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For achiral purity analysis, reversed-phase HPLC is typically used to separate the target compound from any starting materials, byproducts, or other impurities. The purity is determined by integrating the peak area of the desired compound relative to the total peak area.

When dealing with chiral derivatives, specialized chiral stationary phases (CSPs) are used in both HPLC and GC to separate the enantiomers. The ability to resolve enantiomers is crucial for pharmaceutical applications where different enantiomers can have vastly different pharmacological and toxicological profiles. The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated from the relative peak areas of the two enantiomers.

Table 5: Illustrative Chiral HPLC Data for Enantiomeric Excess Determination

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| (R)-enantiomer | 8.2 | 97500 | 95.0 |

| (S)-enantiomer | 9.5 | 2500 |

Chiral Chromatography for Resolution and Purity

Chiral chromatography is a cornerstone technique for the separation of enantiomers, which is paramount for novel derivatives of this compound that are often chiral. The resolution of these stereoisomers is crucial as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent method for this purpose.

The selection of an appropriate CSP is critical for achieving successful enantioseparation. For derivatives of cyclic amino acids, several types of CSPs have demonstrated efficacy. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) tris(phenylcarbamates), are widely used due to their broad applicability and ability to resolve a wide range of chiral compounds. Macrocyclic glycopeptide antibiotics, like teicoplanin, also serve as effective chiral selectors, particularly for underivatized amino acids and their derivatives, offering unique selectivity. Furthermore, cyclodextrin (B1172386) and cyclofructan-based CSPs can provide excellent separation for various chiral molecules through inclusion complexation.

The development of a chiral HPLC method involves optimizing the mobile phase composition, which typically consists of a non-polar organic solvent (like hexane) and a polar organic modifier (such as isopropanol (B130326) or ethanol), to achieve the desired retention and resolution. The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times and, consequently, their separation.

Below is a representative data table illustrating the chiral separation of hypothetical novel derivatives of this compound.

| Derivative ID | Novel Substituent | Chiral Stationary Phase | Mobile Phase (v/v) | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |

| ND-01 | 4-Fluorophenyl | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 8.5 (R), 10.2 (S) | 1.20 | 2.15 |

| ND-02 | 3-Methoxybenzyl | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (85:15) | 12.1 (R), 14.5 (S) | 1.19 | 2.05 |

| ND-03 | 2-Thienyl | Teicoplanin-based CSP | Methanol (B129727)/Acetic Acid/Triethylamine (99.8:0.1:0.1) | 9.8 (R), 11.5 (S) | 1.17 | 1.98 |

| ND-04 | Cyclohexyl | Cyclofructan 7-DMP | Acetonitrile/Methanol/Acetic Acid/Triethylamine (80:20:0.3:0.2) | 7.2 (R), 8.5 (S) | 1.18 | 2.01 |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures and the structural elucidation of novel compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for the analysis of derivatives of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the amino acid is often necessary to increase its volatility and thermal stability. A common derivatization strategy is esterification of the carboxylic acid group, for instance, to form a methyl ester. The derivatized compound is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragment ions. The fragmentation pattern provides valuable information about the structure of the compound. For N,N-dimethylamino acid derivatives, characteristic fragmentation often involves cleavage of the C-C bond adjacent to the nitrogen, leading to the formation of a stable iminium ion.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile technique that combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, making it ideal for many novel derivatives of this compound without the need for derivatization.

After separation on an HPLC column (which can be a chiral column as described in the previous section), the eluent is introduced into the mass spectrometer's ion source. Common ionization techniques for LC-MS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). These are "soft" ionization techniques that typically produce a protonated molecule [M+H]+ or a deprotonated molecule [M-H]-, with minimal fragmentation. This allows for the determination of the molecular weight of the compound.

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID), causing it to fragment. The analysis of these fragment ions provides detailed structural information.

The following table presents plausible mass spectrometry data for hypothetical novel derivatives of this compound.

| Derivative ID | Novel Substituent | Ionization Mode | Molecular Ion (m/z) | Major Fragment Ions (m/z) and (Relative Abundance) |

| ND-01 | 4-Fluorophenyl | ESI+ | 238.1 [M+H]+ | 194.1 (100%), 110.1 (45%), 72.1 (85%) |

| ND-02 | 3-Methoxybenzyl | ESI+ | 264.1 [M+H]+ | 220.1 (100%), 121.1 (55%), 72.1 (90%) |

| ND-03 | 2-Thienyl | ESI+ | 225.1 [M+H]+ | 181.1 (100%), 97.1 (50%), 72.1 (88%) |

| ND-04 | Cyclohexyl | ESI+ | 226.2 [M+H]+ | 182.2 (100%), 83.1 (60%), 72.1 (95%) |

Mechanistic Investigations of Key Transformations Involving 1 Dimethylamino Cyclobutane 1 Carboxylic Acid

Kinetic Studies of Synthetic Reactions

There is a notable absence of published kinetic studies for synthetic reactions involving 1-(Dimethylamino)cyclobutane-1-carboxylic acid. Such studies are crucial for understanding reaction rates, determining rate laws, and elucidating the influence of various parameters such as reactant concentration, temperature, and catalysts on the transformation of this compound. The generation of quantitative data through kinetic analysis would provide fundamental insights into the energy profiles of its reactions and the nature of the rate-determining steps.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound (Note: This table is for illustrative purposes only, as no experimental data has been found.)

| Entry | Reactant Concentration (mol/L) | Temperature (°C) | Rate Constant (k) |

|---|---|---|---|

| 1 | 0.1 | 25 | Data Not Available |

| 2 | 0.2 | 25 | Data Not Available |

Isotopic Labeling Experiments for Pathway Tracing

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed reaction pathways. Searches of scholarly databases have not yielded any studies where isotopic labeling has been employed to investigate the mechanisms of reactions involving this compound. Such experiments, for instance, using ¹³C or ¹⁵N labeling, would be invaluable in confirming bond formations and cleavages, and in distinguishing between different possible mechanistic routes.

Computational Support for Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for corroborating experimentally proposed reaction mechanisms and for predicting the feasibility of different reaction pathways. While computational studies have been conducted on related cyclobutane (B1203170) systems, there is no specific computational research focused on the reaction mechanisms of this compound. Such studies would be instrumental in calculating the geometries and energies of transition states and intermediates, thus providing a theoretical framework to understand its reactivity.

Table 2: Illustrative Computational Energy Profile (Note: This table is hypothetical, as no specific computational studies have been found.)

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| Reactants | DFT | 6-31G* | Data Not Available |

| Transition State | DFT | 6-31G* | Data Not Available |

| Intermediate | DFT | 6-31G* | Data Not Available |

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates is a cornerstone of mechanistic chemistry, providing tangible evidence for the steps involved in a chemical transformation. Techniques such as NMR, IR, and UV-Vis spectroscopy can be used to monitor reactions in real-time and to characterize transient species. To date, there are no published studies that report the spectroscopic monitoring of reaction intermediates in transformations of this compound. The application of these techniques would be essential in constructing a complete picture of the reaction coordinate for processes involving this molecule.

Q & A

Q. What are the optimal synthetic routes for 1-(Dimethylamino)cyclobutane-1-carboxylic acid, and how can reaction yields be improved?

The synthesis typically involves cyclobutane ring functionalization, starting with precursors like cyclobutane-1-carboxylic acid derivatives. Key steps include:

- Amine introduction : Use of dimethylamine under nucleophilic substitution conditions, often with coupling reagents like HATU for carboxylate activation .

- Solvent selection : Dry solvents (e.g., DMF) and inert atmospheres (N₂/Ar) minimize side reactions.

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures >98% purity . Yield optimization strategies: Adjust stoichiometry of dimethylamine (1.2–1.5 equivalents) and monitor reaction progress via TLC or HPLC.

Q. How is the structure of this compound validated experimentally?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 2.8–3.2 ppm (dimethylamino protons) and δ 1.5–2.5 ppm (cyclobutane ring protons) confirm substituent positions .

- ¹³C NMR : Carboxylic acid carbonyl at ~170 ppm and cyclobutane carbons at 25–35 ppm .

Q. What are the key physicochemical properties influencing its solubility and stability?

- Solubility : Poor in water; soluble in polar aprotic solvents (DMSO, DMF) and alcohols. Adjust pH to deprotonate the carboxylic acid for aqueous solubility .

- Stability : Degrades under strong oxidizing conditions or prolonged exposure to light. Store at –20°C in amber vials under inert gas .

Advanced Research Questions

Q. How do steric effects in the cyclobutane ring influence reactivity in peptide coupling reactions?

The rigid cyclobutane ring imposes steric hindrance, affecting: